molecular formula C8H7ClN2S B2857789 7-Chloro-2-methyl-1,3-benzothiazol-6-amine CAS No. 1221931-63-0

7-Chloro-2-methyl-1,3-benzothiazol-6-amine

Cat. No. B2857789
CAS RN: 1221931-63-0
M. Wt: 198.67
InChI Key: VTIJAXOJIAYKHB-UHFFFAOYSA-N
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Description

“7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is a derivative of benzothiazole . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have displayed antibacterial activity by inhibiting various enzymes .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2-methyl-1,3-benzothiazol-6-amine” consists of a benzothiazole ring with a chlorine atom at the 7th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various enzymes. For instance, they have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .


Physical And Chemical Properties Analysis

The empirical formula of “7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is C8H7ClN2S, and its molecular weight is 198.67 .

Scientific Research Applications

Anti-Tubercular Compounds

Recent synthetic developments have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The synthesis of these derivatives involves various pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction. Molecular docking studies suggest that these derivatives can act as potent inhibitors with enhanced anti-tubercular activity .

Antibacterial Agents

Benzothiazole derivatives have been recognized for their antibacterial properties. They exhibit activity by inhibiting crucial bacterial enzymes like DNA gyrase and peptide deformylase. The structure-activity relationship (SAR) of these compounds is crucial for developing novel antibiotics to combat antimicrobial resistance (AMR), which is a significant global health concern .

Antimicrobial Properties

Studies have investigated the antimicrobial properties of benzothiazole derivatives against a range of pathogens, including gram-positive and gram-negative bacteria, as well as fungi. These compounds have been tested using methods like serial plate dilution to determine their efficacy in inhibiting microbial growth .

Organic Synthesis

Benzothiazole derivatives are valuable in organic synthesis. They can be synthesized through various reactions and serve as intermediates for further chemical transformations. This versatility makes them useful in the synthesis of complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives are explored for their potential in drug development. Their heterocyclic structure is conducive to binding with biological targets, making them suitable candidates for pharmaceuticals. Researchers focus on the development of new methods for creating bioactive glycohybrids inspired by natural products .

Molecular Modeling

The benzothiazole scaffold is also used in molecular modeling, particularly in protein-ligand interactions. In silico docking tools help in understanding how these molecules interact with biological targets, which is essential for designing drugs with specific actions .

Safety and Hazards

While specific safety and hazard information for “7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is not available, benzothiazole derivatives can be hazardous. For example, “2-Methyl-1,3-benzothiazol-6-amine” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

7-chloro-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIJAXOJIAYKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methyl-1,3-benzothiazol-6-amine

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